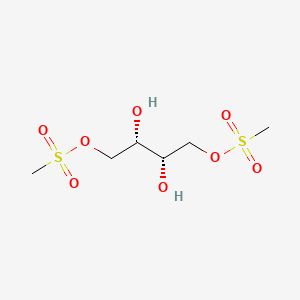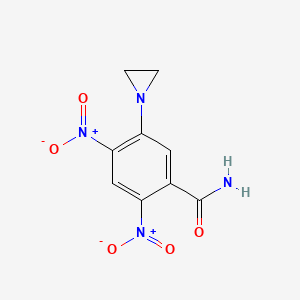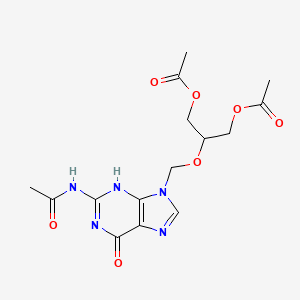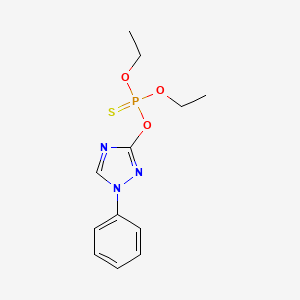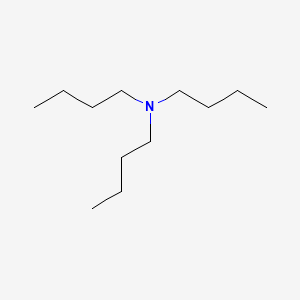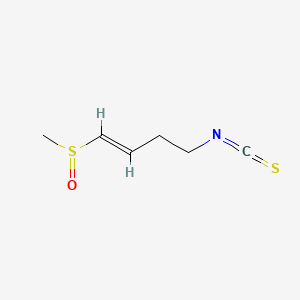
Sulforaphene
Vue d'ensemble
Description
Sulforaphene (SRP) is the main isothiocyanate produced by myrosinase hydrolysis of glucoraphanin from Cruciferae plants . SRP has herbicidal, antimicrobial, antimutagenic, and metabolic activities, and especially an anticancer activity .
Molecular Structure Analysis
Sulforaphane is an isothiocyanate compound that has been derived from cruciferous vegetables . It is formed via the enzymatic hydrolysis of glucoraphanin by myrosinase .Chemical Reactions Analysis
Sulforaphane is formed via the enzymatic hydrolysis of glucoraphanin by myrosinase . Different strategies to inhibit the SRP degradation and increase the hydrolysis yield have been discussed in detail .Applications De Recherche Scientifique
-
Diabetes Research
- Field : Endocrinology .
- Application : Sulforaphane has shown potential in controlling Type 2 Diabetes Mellitus (T2DM). It can improve insulin resistance, increase the activity of glucose transporter, promote lipid metabolism, and inhibit oxidative stress and inflammatory factors .
- Methods : The effects of Sulforaphane on T2DM were investigated using various in vitro, in vivo, and clinical trials .
- Results : Sulforaphane has been demonstrated to activate the PI 3 K/AKT and AMP-activated protein kinase pathways and the glucose transporter type 4 to increase insulin production and reduce insulin resistance .
-
Mental Health Research
- Field : Psychiatry .
- Application : Sulforaphane has shown potential in treating major mental disorders, such as autism spectrum disorder, depression, and schizophrenia .
- Methods : The effects of Sulforaphane on mental health were investigated using various clinical trials .
- Results : Sulforaphane was found to improve the Aberrant Behavior Checklist (ABC) scores by 34% and in the Social Responsiveness Scale (SRS) scores by 17%, as well as improvement in social interaction, abnormal behaviour and verbal communication .
-
Infection Control Research
- Field : Microbiology .
- Application : Sulforaphane has shown potential in controlling infections. It exhibits a range of important biological effects such as inflammation modulation through NF-κB downregulation and infection control .
- Methods : The effects of Sulforaphane on infection control were investigated using various in vitro and in vivo studies .
- Results : Sulforaphane was found to remarkably inhibit the proliferation of nine tested microorganisms including four plant pathogens by destroying their membrane integrity .
-
Immune System Research
- Field : Immunology .
- Application : Sulforaphane has shown potential in enhancing the immune system. It can upregulate multiple antioxidants and protect neurons against various oxidative damages .
- Methods : The effects of Sulforaphane on the immune system were investigated using various in vitro and in vivo studies .
- Results : Sulforaphane was found to significantly reduce inflammatory response to pathological states and decrease the damage caused by the immune response via the nuclear factor-κB pathway and other pathways .
-
Antibacterial Research
- Field : Microbiology .
- Application : Sulforaphane has shown potential in controlling bacterial infections. It exhibits antibacterial properties .
- Methods : The effects of Sulforaphane on bacterial control were investigated using various in vitro and in vivo studies .
- Results : Sulforaphane was found to remarkably inhibit the proliferation of various microorganisms .
-
Cardiovascular Research
- Field : Cardiology .
- Application : Sulforaphane has shown potential in protecting against cardiovascular diseases. It can prevent right ventricular injury and reduce pulmonary vascular remodeling in pulmonary arterial hypertension . It also protects against cardiovascular disease via Nrf2 activation .
- Methods : Various in vitro assays, preclinical trials, and clinical studies have been conducted to investigate the effect of sulforaphane on cardiovascular health .
- Results : Sulforaphane was found to prevent right ventricular injury, reduce pulmonary vascular remodeling, and protect against cardiovascular disease .
-
Neurodegenerative Diseases Research
- Field : Neurology .
- Application : Sulforaphane has shown potential in treating major neurodegenerative disorders, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis .
- Methods : The effects of Sulforaphane on neurodegenerative diseases were investigated using various clinical trials .
- Results : Sulforaphane was found to have beneficial effects in the treatment of neurodegenerative diseases .
-
Skin Health Research
- Field : Dermatology .
- Application : Sulforaphane has shown potential in controlling skin health. It can protect the skin against UV radiation damage , alleviate the severity of psoriasis and systemic lupus erythematosus , and potentially reduce the risk of skin cancer .
- Methods : The effects of Sulforaphane on skin health were investigated using various in vitro and in vivo studies .
- Results : Sulforaphane was found to remarkably inhibit the proliferation of various microorganisms , alleviate the severity of psoriasis and systemic lupus erythematosus , and protect the skin against UV radiation damage .
-
Liver Health Research
- Field : Hepatology .
- Application : Sulforaphane has shown potential in controlling liver health. It can ameliorate hepatic steatosis and prevent the development of fatty liver, improve insulin sensitivity, attenuate oxidative damage and liver injury, induce apoptosis, and inhibit the proliferation of hepatoma cells .
- Methods : The effects of Sulforaphane on liver health were investigated using various in vitro and in vivo studies .
- Results : Sulforaphane was found to remarkably inhibit the proliferation of various microorganisms , ameliorate hepatic steatosis and prevent the development of fatty liver , and improve liver function in male subjects with fatty liver .
-
Eye Health Research
- Field : Ophthalmology .
- Application : Sulforaphane has shown potential in controlling eye health. It can protect the eye from damage caused by the sun’s powerful ultraviolet rays , and protect rodent retinas against ischemia-reperfusion injury .
- Methods : The effects of Sulforaphane on eye health were investigated using various in vitro and in vivo studies .
- Results : Sulforaphane was found to protect the eye from damage caused by the sun’s powerful ultraviolet rays , and protect rodent retinas against ischemia-reperfusion injury .
-
Bone Health Research
- Field : Orthopedics .
- Application : Sulforaphane has shown potential in promoting bone health. It can promote bone formation .
- Methods : The effects of Sulforaphane on bone health were investigated using various in vitro and in vivo studies .
- Results : Sulforaphane was found to promote bone formation .
Safety And Hazards
Orientations Futures
Sulforaphane is a promising neuroprotective phytochemical which needs further human trials to evaluate its efficacy in preventing and decreasing the burden of many neurological diseases . It has been shown in numerous studies to be active against multiple cancer types including pancreatic, prostate, breast, lung, cervical, and colorectal cancers .
Propriétés
IUPAC Name |
(E)-4-isothiocyanato-1-methylsulfinylbut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS2/c1-10(8)5-3-2-4-7-6-9/h3,5H,2,4H2,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGJFQMGPDVOQE-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C=CCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)/C=C/CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulforaphene | |
CAS RN |
592-95-0, 2404-46-8 | |
| Record name | Sulforaphen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-4-isothiocyanato-1-methylsulfinylbut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-(E)-Sulforaphene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



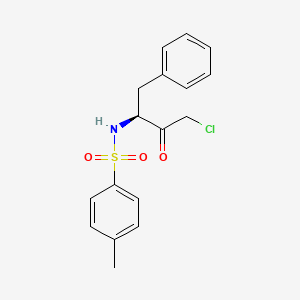
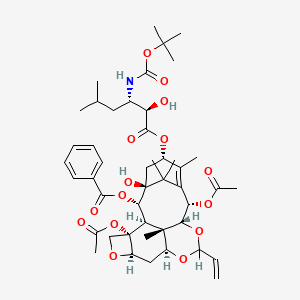
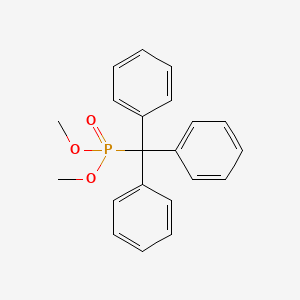
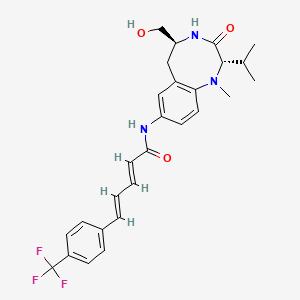
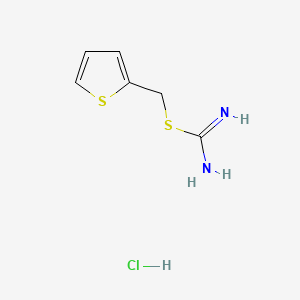
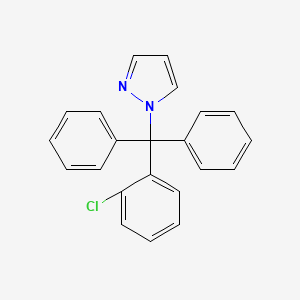
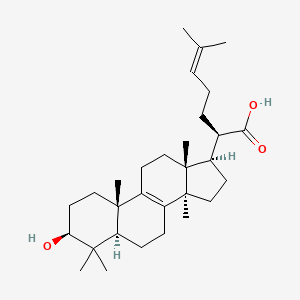
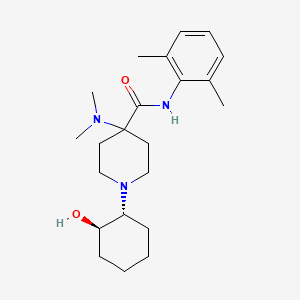
![N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea](/img/structure/B1682456.png)
